Cas no 4392-52-3 (Benzenesulfonamide,N,N'-1,2-ethanediylbis-)

Benzenesulfonamide,N,N'-1,2-ethanediylbis- structure
4392-52-3 structure
Product Name:Benzenesulfonamide,N,N'-1,2-ethanediylbis-
CAS No:4392-52-3
MF:C14H16N2O4S2
MW:340.417840957642
CID:328928
PubChem ID:72892
Update Time:2025-04-19

Benzenesulfonamide,N,N'-1,2-ethanediylbis- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide,N,N'-1,2-ethanediylbis-
    • N,N'-Ethylenebisbenzenesulfonamide
    • N-[2-(benzenesulfonamido)ethyl]benzenesulfonamide
    • 1,2-Dibenzenesulfoamidoethane
    • Benzenesulfonamide,N,N'-1,2-ethanediylbis
    • Benzenesulfonamide,N,N'-ethylenebis
    • N,N'-ethane-1,2-diyldibenzenesulfonamide
    • N1,N2-dibenzenesulfonylethylenediamine
    • MLS000105613
    • Z56116516
    • AKOS000519967
    • Cambridge id 5302918
    • NSC 2294
    • Benzenesulfonamide, N,N'-ethylenebis-
    • SCHEMBL8349568
    • BIM-0015058.P001
    • NSC2294
    • N,N'-(Ethane-1,2-diyl)dibenzenesulfonamide
    • Benzenesulfonamide, N,N'-1,2-ethanediylbis-
    • 1,2-BIS[(PHENYLSULFONYL)AMINO]ETHANE
    • HMS2396P09
    • SR-01000499356-1
    • SMR000102591
    • SR-01000499356
    • BRN 2172365
    • DTXSID80195988
    • NSC-2294
    • 3-11-00-00076 (Beilstein Handbook Reference)
    • CBMicro_015327
    • AI3-30868
    • 4392-52-3
    • CHEMBL1531541
    • N-{2-[(phenylsulfonyl)amino]ethyl}benzenesulfonamide
    • Inchi: 1S/C14H16N2O4S2/c17-21(18,13-7-3-1-4-8-13)15-11-12-16-22(19,20)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
    • InChI Key: MNWWPCXFYMPQSJ-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NCCNS(C1C=CC=CC=1)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 340.05500
  • Monoisotopic Mass: 340.05514934g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 109Ų

Experimental Properties

  • PSA: 109.10000
  • LogP: 3.88680
Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD